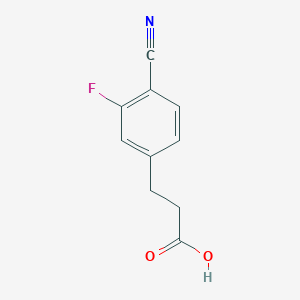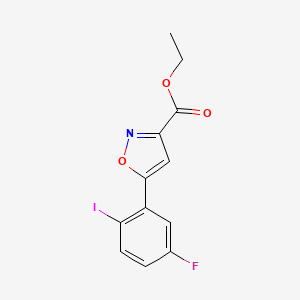![molecular formula C11H11BrN2O2 B13704460 [3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704460.png)
[3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromo-substituted phenyl group and a methanol group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3,5-dimethylbenzohydrazide with glyoxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring. The final step involves the reduction of the resulting oxadiazole derivative to yield the desired methanol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom, yielding a de-brominated derivative.
Substitution: The bromo group can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products
Oxidation: The major products include 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-carboxylic acid.
Reduction: The major product is 3-(3,5-dimethylphenyl)-1,2,4-oxadiazol-5-ylmethanol.
Substitution: The products depend on the substituent introduced, such as 3-(4-amino-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-ylmethanol.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. Its ability to inhibit the growth of certain microorganisms makes it a candidate for the development of new antibiotics and antifungal agents.
Medicine
In medicine, this compound has been investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways involved in inflammation and cancer progression has shown promise in preclinical studies.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of [3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of microbial growth. In anti-inflammatory and anticancer applications, the compound modulates signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- [3-(4-Chloro-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol
- [3-(4-Fluoro-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol
- [3-(4-Methyl-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol
Uniqueness
Compared to similar compounds, [3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol exhibits unique properties due to the presence of the bromo substituent. This bromo group enhances the compound’s reactivity and allows for further functionalization, making it a versatile intermediate in synthetic chemistry. Additionally, the bromo group may contribute to the compound’s biological activity, providing distinct advantages in antimicrobial and anticancer applications.
Properties
Molecular Formula |
C11H11BrN2O2 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
[3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C11H11BrN2O2/c1-6-3-8(4-7(2)10(6)12)11-13-9(5-15)16-14-11/h3-4,15H,5H2,1-2H3 |
InChI Key |
BYAXTWBHFKHWOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)C2=NOC(=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde](/img/structure/B13704408.png)


![5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13704432.png)

![3-Oxobenzo[d]isothiazole-2(3H)-carboxamide](/img/structure/B13704448.png)


